(E)-2,3-Difenilacrilonitrilo

Descripción general

Descripción

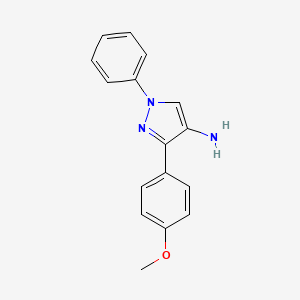

2,3-Diphenylacrylonitrile, also known as 2,3-Diphenylacrylonitrile, is a useful research compound. Its molecular formula is C15H11N and its molecular weight is 205.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3-Diphenylacrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Diphenylacrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Emisión Inducida por Agregación (AIE)

(E)-2,3-Difenilacrilonitrilo derivados han sido diseñados para exhibir características de Emisión Inducida por Agregación (AIE). Este fenómeno es crucial para el desarrollo de nuevos materiales fotónicos, como diodos orgánicos emisores de luz (OLED) y sondas biológicas fluorescentes. Las propiedades ópticas de estos compuestos se pueden ajustar finamente mediante la modificación de los grupos donadores de electrones y aceptores de electrones, lo que los hace versátiles para diversas aplicaciones en la ciencia de los materiales .

Terapéutica Anticancerígena

La investigación ha identificado this compound como una molécula anticancerígena en los pepinos de mar. Muestra toxicidad selectiva hacia las mitocondrias hepáticas en el carcinoma hepatocelular (HCC), lo que sugiere su potencial como agente terapéutico complementario. Este compuesto induce la generación de especies reactivas de oxígeno, el colapso del potencial de la membrana mitocondrial y la liberación de citocromo c, lo que lleva a la apoptosis de las células cancerosas .

Agentes Antiproliferativos

Los derivados de acrilonitrilo sustituidos, incluido this compound, han mostrado una gama de actividades biológicas. Poseen propiedades antiproliferativas, que se pueden aprovechar en el desarrollo de nuevos fármacos anticancerígenos. Su capacidad para inhibir el crecimiento de las células cancerosas los hace valiosos en la investigación farmacológica .

Agentes Antimícrobicos y Antibacterianos

Estos compuestos también exhiben propiedades antimícrobicas y antibacterianas. Se pueden utilizar para desarrollar nuevos antibióticos y desinfectantes, abordando la creciente preocupación por la resistencia a los antibióticos. La flexibilidad estructural de this compound permite la síntesis de varios derivados con mayor eficacia .

Propiedades de Fluorescencia

Los derivados de this compound demuestran propiedades de fluorescencia significativas. Esto los hace adecuados para su uso en microscopía de fluorescencia y como marcadores en ensayos biológicos. Sus espectros de emisión pueden cubrir casi toda la región de luz visible, lo que es beneficioso para aplicaciones de imágenes multicolores .

Generación de Oxígeno Singulete

Se ha encontrado que algunos derivados de this compound generan oxígeno singulete bajo irradiación de luz blanca. Esta propiedad es particularmente útil en la terapia fotodinámica (PDT) para el tratamiento de cánceres, donde el oxígeno singulete puede inducir la muerte celular en los tejidos cancerosos diana .

Propiedades

IUPAC Name |

(E)-2,3-diphenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOKYTYWXOYPOX-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062478 | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-95-4 | |

| Record name | Benzeneacetonitrile, alpha-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2,3-Diphenylacrylonitrile against cancer cells?

A1: Research suggests that 2,3-Diphenylacrylonitrile exhibits selective toxicity towards cancerous liver cells by inducing mitochondrial dysfunction. [] The compound significantly increases reactive oxygen species (ROS) generation within the mitochondria of hepatocellular carcinoma (HCC) cells. [] This, in turn, leads to a collapse of the mitochondrial membrane potential (MMP), mitochondrial swelling, and ultimately, the release of cytochrome c, a key step in initiating apoptosis (programmed cell death). []

Q2: Has 2,3-Diphenylacrylonitrile been isolated from natural sources, and are there any known derivatives with biological activity?

A2: Yes, 2,3-Diphenylacrylonitrile, also known as α-cyanostilbene, has been successfully isolated from the methanolic extract of the Persian Gulf sea cucumber Holothuria parva. [] Interestingly, derivatives of 2,3-Diphenylacrylonitrile found in other natural products have also demonstrated anti-cancer properties. [] This finding highlights the potential of this compound and its derivatives as promising leads for anti-cancer drug development.

Q3: Are there any studies investigating the relationship between the structure of 2,3-Diphenylacrylonitrile and its biological activity?

A3: While specific Structure-Activity Relationship (SAR) studies focusing solely on 2,3-Diphenylacrylonitrile are limited, research involving the photochemical reactions of structurally similar compounds like 1,4,5-triphenylpyrazole provides valuable insights. [] This study revealed that structural modifications, particularly the presence or absence of specific functional groups, can significantly impact the molecule's reactivity and potential for photochemical transformations. [] Further research focusing on SAR studies of 2,3-Diphenylacrylonitrile and its derivatives is crucial for optimizing its anti-cancer activity and developing more potent and selective analogs.

Q4: What are the limitations of current research on 2,3-Diphenylacrylonitrile as a potential anti-cancer agent?

A4: While initial findings on the anti-cancer properties of 2,3-Diphenylacrylonitrile are promising, further research is crucial to comprehensively evaluate its therapeutic potential. Current research is limited to in vitro studies using isolated mitochondria from HCC animal models. [] Investigating its efficacy in vivo using appropriate animal models is necessary to determine its absorption, distribution, metabolism, excretion (ADME), toxicity profile, and overall therapeutic window. Further research should also explore its potential for targeted drug delivery and investigate potential resistance mechanisms to guide clinical development effectively.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B1223328.png)

![1-[1-(3-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1223329.png)

![3-(2-Pyrimidinylthio)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B1223335.png)

![Ethyl 4,5-dimethyl-2-[({[3-(2-thienyl)acryloyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B1223336.png)

![5-(3,4-Dimethoxyphenyl)-2-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B1223343.png)

![2-(2,4-dichlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B1223344.png)

![N-[[5-(1H-benzimidazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-5-chloro-2-methoxybenzamide](/img/structure/B1223346.png)

![N-[4-[[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide](/img/structure/B1223349.png)